molecular formula C18H17ClN2OS2 B3396432 N-(5-chloro-2-methylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide CAS No. 1017663-27-2

N-(5-chloro-2-methylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

Cat. No.: B3396432
CAS No.: 1017663-27-2
M. Wt: 376.9 g/mol
InChI Key: DNIVCUQQIVAOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazole core substituted with a methyl group at position 2 and a thiophen-2-yl moiety at position 2. The propanamide chain at position 5 is further functionalized with an N-(5-chloro-2-methylphenyl) group. Thiazole and thiophene moieties are known for their bioactivity, particularly in anticancer and antimicrobial contexts .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS2/c1-11-5-6-13(19)10-14(11)21-17(22)8-7-16-18(20-12(2)24-16)15-4-3-9-23-15/h3-6,9-10H,7-8H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIVCUQQIVAOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CCC2=C(N=C(S2)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(5-chloro-2-methylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C15_{15}H16_{16}ClN1_{1}OS1_{1}
  • Molecular Weight : 295.81 g/mol
  • IUPAC Name : this compound

This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antinociceptive Activity

Research has indicated that derivatives of thiazole compounds exhibit significant antinociceptive effects. A study synthesized various derivatives similar to this compound and evaluated their antinociceptive activity using standard tests such as the tail clip and hot plate tests. Among the tested compounds, certain derivatives demonstrated enhanced activity compared to traditional analgesics like aspirin and dipyrone .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Thiazole derivatives often act by inhibiting key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors, altering cellular responses to pain or infection.
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, contributing to their overall biological effectiveness.

Study 1: Antinociceptive Evaluation

A study conducted on similar thiazole derivatives reported significant antinociceptive effects in animal models. The most active compound in this series exhibited an IC50_{50} value lower than that of the standard drugs used for comparison, indicating superior efficacy in pain relief .

Study 2: Antiviral Screening

A screening of various thiazole-containing compounds for antiviral activity revealed that certain analogs could inhibit viral replication in vitro. The study suggested that modifications in the side chains could enhance antiviral potency, providing a pathway for future research into this compound's potential as an antiviral agent .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • Thiophene vs.
  • Chloro-Methylphenyl Group : The chloro substituent may increase electrophilicity, aiding in covalent interactions with biological targets, while the methyl group enhances steric bulk, possibly improving selectivity .
  • Propanamide Chain : The three-carbon chain balances flexibility and rigidity, optimizing binding to enzyme active sites. Substituents like trifluoropropylsulfinyl (in pesticidal compounds) or aryl groups (in anticancer analogs) dictate target specificity .

Tabulated Comparison of Key Compounds

Compound Name Structural Features Biological Activity IC₅₀/Potency Reference ID
Target Compound Thiophen-2-yl, chloro-methylphenyl Not reported N/A -
Compound 7b Phenyl, hydrazide-thiadiazole Anticancer (HepG-2) 1.61 ± 1.92 μg/mL
Compound 31 Furan-2-yl, 4-fluorophenyl KPNB1 inhibition Potent
FA7 (Pesticidal) Pyridinyl, trifluoropropylsulfinyl Pesticidal Not quantified
CA16 (Pesticidal) Pyridinyl, alkyne-amine Pesticidal Not quantified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-methylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.